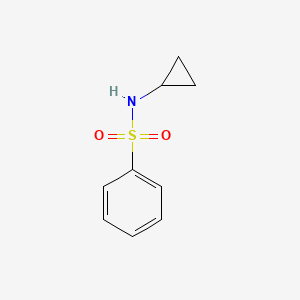![molecular formula C22H17N3O B6058954 N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide](/img/structure/B6058954.png)
N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide, also known as PPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPB is a small molecule that has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide exerts its effects by targeting the Nrf2-Keap1 pathway. This pathway regulates the expression of various antioxidant genes and plays a crucial role in cellular defense against oxidative stress. N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide binds to Keap1, which leads to the dissociation of Nrf2 from Keap1 and subsequent translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) and activates the transcription of various antioxidant genes.
Biochemical and Physiological Effects:
N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to increase the expression of antioxidant genes and reduce oxidative stress in cells. N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide has also been found to inhibit the growth of cancer cells and protect against neurodegeneration. Furthermore, N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide has been shown to improve cardiovascular function by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide in lab experiments is its ability to target the Nrf2-Keap1 pathway, which plays a crucial role in cellular defense against oxidative stress. N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide is also a small molecule that can easily penetrate cell membranes, making it an attractive candidate for drug development. However, one of the limitations of using N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
Orientations Futures
There are several future directions for research on N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide. One of the areas of research is the development of N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide-based drugs for the treatment of various diseases. Another area of research is the identification of new targets of N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide and the elucidation of its mechanism of action. Furthermore, research on the toxicity of N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide and its potential side effects is needed to ensure its safe use in clinical settings.
Méthodes De Synthèse
N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide can be synthesized using various methods, including the Suzuki coupling reaction, Sonogashira coupling reaction, and Buchwald-Hartwig coupling reaction. The most commonly used method for synthesizing N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide is the Suzuki coupling reaction. This method involves the reaction of 4-bromoacetophenone with 1-phenyl-1H-pyrazole-4-boronic acid in the presence of a palladium catalyst to yield N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide.
Applications De Recherche Scientifique
N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide has been found to have potential applications in various fields of scientific research. It has been used in cancer research to inhibit the growth of cancer cells by targeting the Nrf2-Keap1 pathway. N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide has also been used in neuroscience research to study the role of the Nrf2-Keap1 pathway in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide has been used in cardiovascular research to study the role of the Nrf2-Keap1 pathway in oxidative stress-induced cardiovascular diseases.
Propriétés
IUPAC Name |
N-[2-(1-phenylpyrazol-4-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22(17-9-3-1-4-10-17)24-21-14-8-7-13-20(21)18-15-23-25(16-18)19-11-5-2-6-12-19/h1-16H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGGUVXABPWODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-phenylpyrazol-4-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058874.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(2-thienylmethyl)-3-piperidinyl]propanamide](/img/structure/B6058875.png)


![1,3-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6058909.png)
![N-[4-(butyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B6058918.png)

![2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6058937.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6058942.png)
![2-[1-(cyclohexylmethyl)-4-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6058951.png)
![3-{2-[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6058958.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}methanamine](/img/structure/B6058964.png)
![2-[2-(4-nitrophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6058969.png)
![1-[3-({3-[(3-hydroxy-1-piperidinyl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B6058973.png)